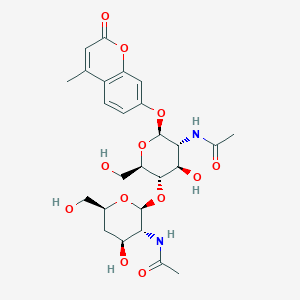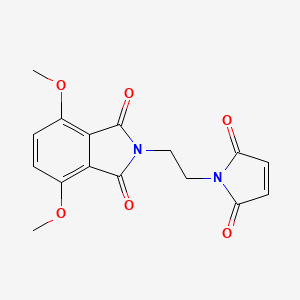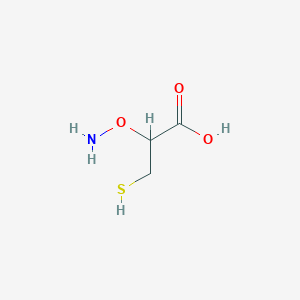
2-(Aminooxy)-3-mercaptopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminooxy)-3-mercaptopropanoic acid is an organic compound that contains both an aminooxy group and a mercapto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-3-mercaptopropanoic acid can be achieved through several methods. One common approach involves the reaction of aminooxyacetic acid with thiol-containing compounds under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminooxy)-3-mercaptopropanoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. These reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can produce various alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Aminooxy)-3-mercaptopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Aminooxy)-3-mercaptopropanoic acid involves its interaction with specific molecular targets. The aminooxy group can form stable complexes with pyridoxal phosphate-dependent enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, including those involved in neurotransmitter metabolism and energy production . The mercapto group can also interact with thiol-containing proteins, further modulating their function .
Vergleich Mit ähnlichen Verbindungen
2-(Aminooxy)-3-mercaptopropanoic acid can be compared with other similar compounds such as:
Aminooxyacetic acid: Similar in structure but lacks the mercapto group, making it less versatile in certain reactions.
Aminooxy-naphthylpropionic acid:
Aminocaproic acid: Used as an antifibrinolytic agent, but lacks the aminooxy and mercapto groups, limiting its reactivity in certain contexts.
The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Eigenschaften
Molekularformel |
C3H7NO3S |
|---|---|
Molekulargewicht |
137.16 g/mol |
IUPAC-Name |
2-aminooxy-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO3S/c4-7-2(1-8)3(5)6/h2,8H,1,4H2,(H,5,6) |
InChI-Schlüssel |
VSCNMYMXIAWYNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)ON)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


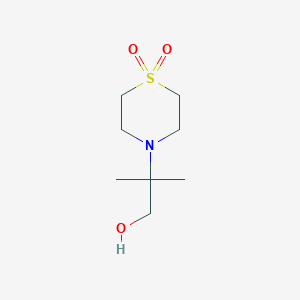
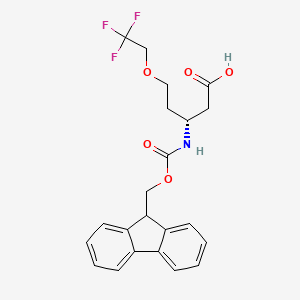

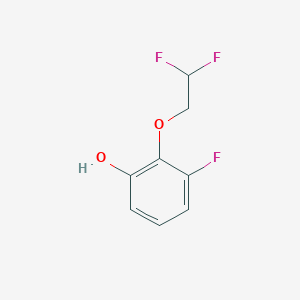
![4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12851184.png)
![1-[2-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B12851187.png)
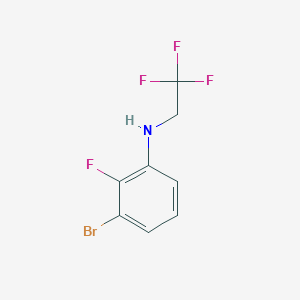
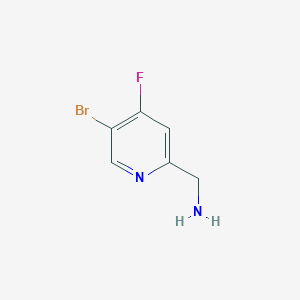
![Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate](/img/structure/B12851210.png)
![1-(8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol](/img/structure/B12851213.png)
![3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid](/img/structure/B12851214.png)
![[2-[[4-(2-amino-2-sulfanylideneethyl)-N-[[2-(sulfanylcarbonylamino)phenyl]methyl]anilino]methyl]phenyl]carbamothioic S-acid](/img/structure/B12851221.png)
